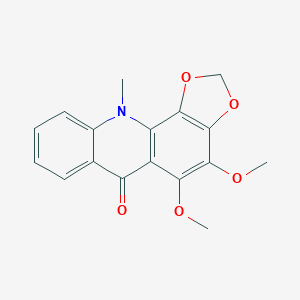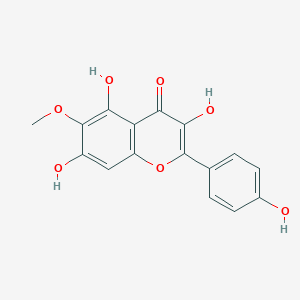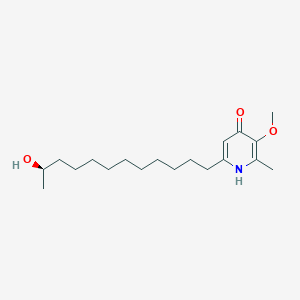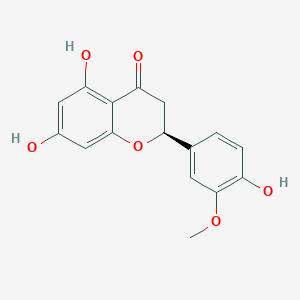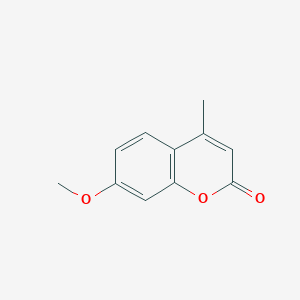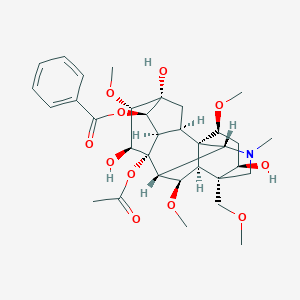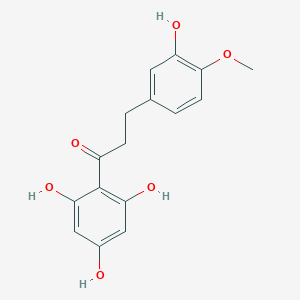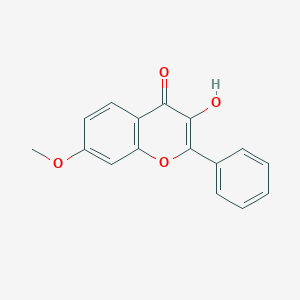
Mogroside V
Übersicht
Beschreibung
Mogroside V is a natural sweetener derived from the fruit of the Siraitia grosvenorii (luo han guo) plant. It is a member of the cucurbitaceae family and is native to parts of China and Thailand. It has been used as a sweetener and flavor enhancer in traditional Chinese medicine for centuries. Mogroside V is a triterpene glycoside that has a sweet taste and is considered to be up to 400 times sweeter than sugar. It is becoming increasingly popular as a natural alternative to artificial sweeteners due to its low calorie content and lack of side effects.
Wissenschaftliche Forschungsanwendungen
Therapeutic Agent for Ulcerative Colitis
Mogroside V (MV): has been identified as a potential therapeutic agent for Ulcerative colitis (UC) , a chronic inflammatory condition of the colon. A study published in the Journal of Translational Medicine demonstrated that MV could reduce excessive endoplasmic reticulum stress and mitigate UC induced by dextran sulfate sodium in mice . The treatment with MV resulted in reduced disease activity index scores, increased colon length, and decreased levels of pro-inflammatory cytokines, suggesting its efficacy in UC management.
Separation and Enrichment in Food Industry
MV is also utilized in the food industry for its sweetening properties. A process has been developed for the separation and enrichment of MV from Siraitia grosvenorii using macroporous resins . This method enhances the purity of MV, making it a viable non-caloric natural sweetener alternative, particularly important in the context of rising health concerns related to sugar consumption.
Anti-Inflammatory and Antioxidant Effects
The anti-inflammatory and antioxidant effects of MV are well-documented. Research indicates that MV can modulate the miR-21-5P/SPRY1 axis , which plays a crucial role in the inflammation response . These properties make MV a candidate for further research in developing anti-inflammatory treatments.
Neuroprotective and Antidepressant Potential
MV exhibits neuroprotective and antidepressant effects by inhibiting inflammatory and oxidative stress pathways . This suggests that MV could be beneficial in treating depression and other neurological disorders where inflammation and oxidative stress are contributing factors.
Drug Delivery Systems
In pharmaceutical research, MV has been evaluated as a carrier in drug delivery systems to improve the bioavailability and liver distribution of certain drugs, such as Silybin . This application highlights the potential of MV in enhancing the effectiveness of pharmaceutical compounds.
Wirkmechanismus
Target of Action
Mogroside V primarily targets several key molecules and pathways in the body. It has been found to exert an anti-inflammatory effect in the lung via the NF-κB and JAK-STAT signaling pathways . Key regulatory molecules in these pathways, such as Igha, Ighg1, NF-κB, Jak1, and Stat1, are activated in inflammation and inhibited by mogroside V . Additionally, it has been suggested that mogroside V targets miR-21-5p/SPRY1 to mitigate lung inflammation .
Mode of Action
Mogroside V interacts with its targets, leading to significant changes in the body. For instance, it effectively reduces the levels of IgE, TNF-α, and IL-5 in ovalbumin (OVA)-induced mice . It also significantly reduced the production of tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), interleukin-2 (IL-2), interleukin-6 (IL-6), and nitric oxide (NO), as well as the protein expression of p-P65/P65, cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS) in OVA-induced asthmatic mice and LPS-treated RAW 264.7 cells .
Biochemical Pathways
Mogroside V affects several biochemical pathways. In asthmatic mice, LC-MS based metabolomics analysis demonstrated that six main pathways were regulated after using mogroside V. These include Vitamin B6 metabolism, Taurine and hypotaurine metabolism, Ascorbate and aldarate metabolism, Histidine metabolism, Pentose and glucuronate interconversions, and Citrate cycle (TCA cycle) .
Pharmacokinetics
Mogroside V exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability. After intravenous administration, mogroside V is rapidly deglycosylated and metabolized into mogrol . Its metabolite mogrol may be the main pharmacologically active form after oral administration of mogroside V in rats .
Result of Action
The molecular and cellular effects of mogroside V’s action are significant. It has been found to effectively attenuate rotenone (Rot) neurotoxicity through a ROS-related intrinsic mitochondrial pathway . It reduces overproduction of reactive oxygen species (ROS), recovers the mitochondrial membrane potential (MMP), and increases the oxygen consumption rate and adenosine triphosphate (ATP) production in a dose-dependent manner .
Eigenschaften
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8S,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H102O29/c1-23(9-13-35(57(4,5)79)88-55-50(89-54-49(78)43(72)38(67)29(20-63)84-54)45(74)40(69)31(86-55)22-81-52-47(76)42(71)37(66)28(19-62)83-52)24-15-16-58(6)32-12-10-25-26(60(32,8)33(64)17-59(24,58)7)11-14-34(56(25,2)3)87-53-48(77)44(73)39(68)30(85-53)21-80-51-46(75)41(70)36(65)27(18-61)82-51/h10,23-24,26-55,61-79H,9,11-22H2,1-8H3/t23-,24-,26-,27-,28-,29-,30-,31-,32+,33-,34+,35-,36-,37-,38-,39-,40-,41+,42+,43+,44+,45+,46-,47-,48-,49-,50-,51-,52-,53+,54+,55+,58+,59-,60+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBNZZJYBXQAHG-KUVSNLSMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(C6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)[C@H]4CC[C@@]5([C@@]4(C[C@H]([C@@]6([C@H]5CC=C7[C@H]6CC[C@@H](C7(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H102O29 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1287.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mogroside V | |
CAS RN |
88901-36-4 | |
| Record name | Mogroside V | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088901364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 88901-36-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MOGROSIDE V | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZFF6Z51TUR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



